molecular formula C15H13BrF2O B8503449 1-Bromo-2-[bis(4-fluorophenyl)methoxy]ethane CAS No. 53915-75-6

1-Bromo-2-[bis(4-fluorophenyl)methoxy]ethane

Cat. No. B8503449
M. Wt: 327.16 g/mol
InChI Key: MUKSLGKYFRLGOB-UHFFFAOYSA-N
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Patent
US05171752

Procedure details

Bis(4-fluorophenyl)methanol was refluxed in toluene with an equimolar amount of bromoethanol in presence of a catalytic amount of p-toluenesulphonic acid. The mixture was refluxed for 12 hrs. in a Dean-Stark apparatus. The solvent was evaporated and the residue was dissolved in ether, washed with water (three times) and brine (three times). The organic layer was dried with sodium sulfate, filtered, concentrated and the residue was purified by distillation to obtain in 80% yield 1-bromo-2-[bis(4-fluorophenyl)methoxy]ethane, b.p. 170° C. at 0.1 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[OH:9])=[CH:4][CH:3]=1.[Br:17][CH:18](O)[CH3:19].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:17][CH2:18][CH2:19][O:9][CH:8]([C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
WASH
Type
WASH
Details
washed with water (three times) and brine (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
BrCCOC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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